N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Common techniques might include nucleophilic substitution reactions, ring-closing reactions, or coupling reactions .Molecular Structure Analysis
The structure of the compound would typically be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the amine group might participate in acid-base reactions, while the carbonyl group in the cyclopentanecarboxamide could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be determined through various laboratory tests .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their cytotoxic and anti-5-lipoxygenase inhibition activities, indicating potential anticancer and anti-inflammatory applications. The structure-activity relationship (SAR) analysis highlighted key insights into the design of more potent derivatives (Rahmouni et al., 2016).
Antimicrobial Activity
Khobragade et al. (2010) explored the synthesis of pyrazolo[3,4-d]pyrimidin derivatives, focusing on their antimicrobial activity. This study demonstrates the chemical versatility and biological potential of pyrazolopyrimidin-based compounds, emphasizing their significant antimicrobial properties (Khobragade et al., 2010).
Herbicidal Activity
Luo et al. (2019) reported the synthesis of novel 3-methylthio-5-substituted benzamido-6-arylamino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4 (5H)-one derivatives, demonstrating remarkable herbicidal activity. This research highlights the potential agricultural applications of pyrazolopyrimidin derivatives, offering new avenues for herbicide development (Luo et al., 2019).
Synthesis and Evaluation for Tumor Imaging
Xu et al. (2012) synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET), focusing on modifications to improve clearance rates from excretory tissues. This study is pivotal in demonstrating the application of pyrazolopyrimidin derivatives in biomedical imaging, potentially enhancing tumor detection and monitoring (Xu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-3-8-18-14-13-11-20-23(15(13)22-17(21-14)25-2)10-9-19-16(24)12-6-4-5-7-12/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJCCFOFOPFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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